N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenoxy)acetamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its ethyl-substituted thiadiazole ring and a nitrophenoxyacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenoxy)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Attachment of the Nitrophenoxyacetamide Moiety: This step involves the reaction of the thiadiazole intermediate with 2-nitrophenoxyacetic acid or its derivatives, often using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, solvent recycling, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Possible use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenoxy)acetamide would depend on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function.
Chemical Reactivity: The compound’s reactivity could be influenced by the electron-withdrawing nitro group and the electron-donating ethyl group, affecting its behavior in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenoxy)acetamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenoxy)acetamide
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenoxy)acetamide is unique due to its specific substitution pattern, which can influence its chemical and biological properties. The presence of the ethyl group and the position of the nitro group on the phenoxy ring can significantly affect its reactivity and interactions with biological targets.
Properties
CAS No. |
307544-94-1 |
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Molecular Formula |
C12H12N4O4S |
Molecular Weight |
308.32 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C12H12N4O4S/c1-2-11-14-15-12(21-11)13-10(17)7-20-9-6-4-3-5-8(9)16(18)19/h3-6H,2,7H2,1H3,(H,13,15,17) |
InChI Key |
URPQKVCCIJEOEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
solubility |
15.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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